(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride
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Overview
Description
(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and an ortho-tolyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with ortho-toluidine, which is subjected to a series of reactions to introduce the amino and carboxylic acid functionalities.
Formation of Intermediate: Ortho-toluidine is first reacted with glyoxylic acid under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield (S)-2-Amino-2-(o-tolyl)acetic acid.
Hydrochloride Formation: Finally, the free amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
(S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access.
Pathways Involved: It may influence metabolic pathways by altering the activity of key enzymes involved in amino acid metabolism.
Comparison with Similar Compounds
2-Amino-2-phenylacetic acid: Similar structure but with a phenyl group instead of an ortho-tolyl group.
2-Amino-3-phenylpropanoic acid: Contains an additional methylene group in the side chain.
2-Amino-2-(p-tolyl)acetic acid: Similar structure but with a para-tolyl group.
Uniqueness: (S)-2-Amino-2-(o-tolyl)acetic acid hydrochloride is unique due to the ortho-substitution on the aromatic ring, which can influence its steric and electronic properties, making it distinct in terms of reactivity and interaction with biological targets.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methylphenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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